molecular formula C14H23N3O B2441274 6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097891-80-8

6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2441274
CAS No.: 2097891-80-8
M. Wt: 249.358
InChI Key: ILBULIXMPDQTIS-UHFFFAOYSA-N
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Description

The compound “6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in the production of various drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, a pyridazinone ring, and a methyl group attached to the piperidine ring . The exact 3D structure could not be found in the search results.

Scientific Research Applications

Metabolic Studies

6-Methyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, due to its structural complexity, is likely to undergo various metabolic transformations in biological systems. For instance, in a study on the metabolism of L-735,524, a compound with a somewhat related structure, significant metabolic pathways were identified, including glucuronidation, N-oxidation, para-hydroxylation, and N-depyridomethylation (Balani et al., 1995). These findings suggest that compounds with similar structural features may undergo extensive metabolic modification, which could influence their pharmacokinetic profiles and biological activity.

Pharmacokinetic Profiling

Understanding the pharmacokinetic behavior of complex molecules like this compound is crucial for their development as therapeutic agents. For example, the study on the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, provides insights into the extensive metabolism and the routes of excretion for such compounds (Renzulli et al., 2011). These findings are essential for predicting the behavior of similar compounds in vivo and can guide dose selection and safety assessments in clinical trials.

Neuropharmacological Applications

Compounds with structural similarities to this compound may exhibit neuropharmacological activities. For instance, the evaluation of ampakine CX516, a compound that modulates AMPA receptors, in schizophrenia treatment demonstrates the potential neuropharmacological applications of such molecules (Marenco et al., 2002). Although the study did not show dramatic effects, it highlights the importance of exploring the neuropharmacological potential of novel compounds.

Repellent Efficacy

The structure of this compound suggests potential for use in repellent formulations. A study on the repellent efficacy of a piperidine compound against mosquitoes and black flies indicates the potential applications of similar compounds in developing new repellents (Debboun et al., 2000). These findings could guide the design and development of novel repellent molecules with enhanced efficacy and safety profiles.

Anticoagulant Effects

The exploration of new anticoagulants is critical for advancing thrombosis treatment. A study on the anticoagulant MD 805 demonstrated its utility in patients undergoing hemodialysis, suggesting the potential of structurally similar compounds in anticoagulation therapy (Matsuo et al., 1986). This research area may benefit from further investigation into compounds like this compound for their potential anticoagulant properties.

Properties

IUPAC Name

6-methyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11(2)16-8-6-13(7-9-16)10-17-14(18)5-4-12(3)15-17/h4-5,11,13H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBULIXMPDQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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